5-Fluoro-2-methyl-indol-1-ylamine
CAS No.:
Cat. No.: VC13853783
Molecular Formula: C9H9FN2
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9FN2 |
|---|---|
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | 5-fluoro-2-methylindol-1-amine |
| Standard InChI | InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3 |
| Standard InChI Key | RQZGVDLKNLKQDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N1N)C=CC(=C2)F |
Introduction
Structural and Chemical Properties of 5-Fluoro-2-methyl-indol-1-ylamine
Molecular Architecture
The indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. In 5-fluoro-2-methyl-indol-1-ylamine:
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Position 1: A primary amine (-NH₂) substituent enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.
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Position 2: A methyl group (-CH₃) introduces steric bulk, which may influence binding selectivity and metabolic stability.
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Position 5: A fluorine atom (-F) modulates electronic properties, increasing lipophilicity and resistance to oxidative degradation.
The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzymes or receptors, a common mechanism among bioactive indoles .
Physicochemical Characteristics
Based on computational predictions and comparisons to similar indoles:
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LogP (octanol-water partition coefficient): ~1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The amine group (pKa ~4.5–5.5) is partially protonated at physiological pH, enhancing solubility in aqueous environments.
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Hydrogen bond donors/acceptors: 1 donor (NH₂) and 3 acceptors (N of indole, F, and NH₂), aligning with Lipinski’s rule of five for drug-likeness .
Synthetic Routes and Optimization Strategies
Retrosynthetic Analysis
Two primary pathways emerge for synthesizing 5-fluoro-2-methyl-indol-1-ylamine:
Pathway A: Fischer Indole Synthesis
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Starting materials: 4-fluoro-2-methylphenylhydrazine and a ketone (e.g., acetaldehyde).
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Cyclization: Acid-catalyzed cyclization forms the indole ring.
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Functionalization: Introduction of the amine group via nitration followed by reduction.
Pathway B: Buchwald-Hartwig Amination
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Starting material: 5-fluoro-2-methylindole.
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Amination: Palladium-catalyzed coupling with ammonia or an ammonia surrogate introduces the -NH₂ group at position 1 .
Challenges and Solutions
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Regioselectivity: Fluorine’s electron-withdrawing effect may direct electrophilic substitution to position 4 or 6. Using directing groups (e.g., boronates) could improve positional control.
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Amine stability: Protecting groups (e.g., Boc) may prevent oxidation during synthesis.
Biological Activity and Mechanism of Action
Neuropharmacological Applications
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Serotonin receptor modulation: The indole scaffold is structurally similar to serotonin, suggesting potential antidepressant or anxiolytic effects.
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MAO inhibition: Fluorinated indoles may inhibit monoamine oxidase, increasing neurotransmitter levels .
Comparative Analysis of Indole Derivatives
The table below contrasts 5-fluoro-2-methyl-indol-1-ylamine with structurally related compounds:
| Compound | Substituents | Biological Activity | LogP |
|---|---|---|---|
| 5-Fluoro-2-methyl-indol-1-ylamine | 1-NH₂, 2-CH₃, 5-F | Kinase inhibition (hypothetical) | 1.9 |
| 5-Fluoroindole | 5-F | Antiviral, anticancer | 2.1 |
| 6-Fluoroindole | 6-F | Antimicrobial | 2.0 |
| 4-Fluoro-2-methyl-indol-5-amine | 5-NH₂, 2-CH₃, 4-F | Anti-inflammatory | 1.8 |
Applications in Drug Discovery
Lead Compound Optimization
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SAR studies: Systematic variation of substituents at positions 1, 2, and 5 could optimize potency and pharmacokinetics.
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Prodrug design: Esterification of the amine group may enhance oral bioavailability.
Targeted Therapies
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Oncology: Potential use in combination therapies with checkpoint inhibitors or DNA-damaging agents.
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Neurology: Development of dual-acting agents for neurodegenerative diseases.
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